molecular formula C18H25BN2O4S B13470063 tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate CAS No. 2750285-83-5

tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate

Cat. No.: B13470063
CAS No.: 2750285-83-5
M. Wt: 376.3 g/mol
InChI Key: HHKLUWKSZYZOGG-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate is a chemical compound with the molecular formula C17H26BNO4. It is a white to off-white crystalline powder and is used in various chemical reactions and research applications .

Preparation Methods

The synthesis of tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate ester .

Chemical Reactions Analysis

tert-Butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with hydroxyl and amino groups in proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

tert-Butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate is unique due to its boron-containing structure and its ability to form stable boronic esters. Similar compounds include:

Properties

CAS No.

2750285-83-5

Molecular Formula

C18H25BN2O4S

Molecular Weight

376.3 g/mol

IUPAC Name

tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate

InChI

InChI=1S/C18H25BN2O4S/c1-16(2,3)23-15(22)21-14-20-13-11(9-8-10-12(13)26-14)19-24-17(4,5)18(6,7)25-19/h8-10H,1-7H3,(H,20,21,22)

InChI Key

HHKLUWKSZYZOGG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)SC(=N3)NC(=O)OC(C)(C)C

Origin of Product

United States

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